

Preparation of Apixaban-related pyrazole intermediates

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Compound of Interest

Compound Name: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

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Application Note: High-Fidelity Synthesis of Apixaban Pyrazole Intermediates

Part 1: Executive Summary & Strategic Overview

The synthesis of Apixaban (Eliquis) hinges on the construction of its central 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core.^{[1][2]} While early medicinal chemistry routes utilized linear construction, modern industrial processes employ a convergent [3+2] cycloaddition strategy. This approach offers superior regioselectivity and yield but introduces specific process risks regarding impurity carryover (particularly genotoxic nitrosamines) and crystallographic polymorphism.

This guide details the preparation of the critical intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (herein referred to as Apixaban Ethyl Ester).^[2]

Key Technical Challenges Addressed:

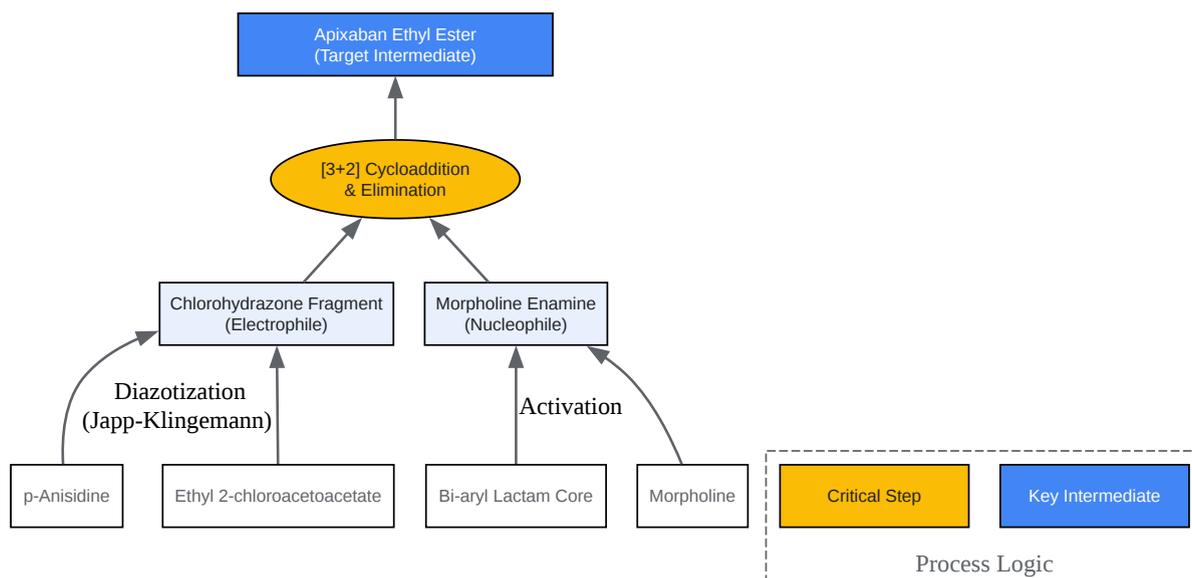
- **Regiocontrol:** Ensuring the correct orientation of the pyrazole ring during the Japp-Klingemann/Cyclization sequence.
- **Impurity Management:** Control of N-nitroso impurities derived from the diazotization step.^[2]
- **Scalability:** Replacing chromatographic purification with robust crystallization nodes.^[2]

Part 2: Retrosynthetic Logic & Pathway Visualization

The most robust industrial route disconnects the pyrazole core into two primary building blocks:

- The Hydrazone (Electrophile): Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.[1][2]
- The Enamine (Nucleophile): A morpholine-activated lactam derivative.[2]

The convergence of these two fragments via a [3+2] cycloaddition followed by acid-mediated elimination yields the target ethyl ester.



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Figure 1: Convergent retrosynthetic analysis of the Apixaban pyrazole core via [3+2] cycloaddition.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Chlorohydrazone (Electrophile)

Identity: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3)[2]

Mechanism: Japp-Klingemann reaction.[2][3] The diazonium salt of p-anisidine attacks the active methylene of ethyl 2-chloroacetoacetate, followed by deacetylation.[2]

Reagents:

- p-Anisidine (1.0 eq)[2]
- Sodium Nitrite (1.1 eq)[2]
- Ethyl 2-chloroacetoacetate (1.0 eq)[2]
- Hydrochloric Acid (conc.) / Water
- Sodium Acetate (buffer)[2]
- Ethanol/Water (solvent)[2]

Step-by-Step Methodology:

- Diazotization:
 - Charge p-anisidine (12.3 g, 100 mmol) into a reactor containing HCl (30 mL) and water (30 mL).
 - Cool the suspension to -5°C to 0°C. Critical: Temperature control is vital to prevent diazonium decomposition (phenol formation).[2]
 - Add a solution of NaNO₂ (7.6 g in 20 mL water) dropwise, maintaining internal temperature <5°C. Stir for 30 min.
- Coupling:

- In a separate vessel, dissolve ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) in ethanol (50 mL) and water (50 mL).
- Buffer the solution with sodium acetate (approx. 20 g) to maintain pH 4–5. Cool to 0°C.[2]
- Transfer the cold diazonium salt solution into the buffered acetoacetate solution slowly over 45 minutes.
- Isolation:
 - Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.
 - The product precipitates as a solid.[1] Filter the slurry.[1]
 - Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).
 - Drying: Vacuum dry at 40°C.[2]
 - Expected Yield: 85–90%.[2]
 - Appearance: Orange to reddish solid.[2]

Process Insight: The pH must be strictly controlled (pH 4–5). If too acidic, the coupling is sluggish; if too basic, diazonium tars form.

Protocol B: The [3+2] Cycloaddition (Pyrazole Formation)

Identity: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][2][4][5][6]

Mechanism: The chlorohydrazone (Protocol A) reacts with the morpholine enamine of the lactam. The initial cycloaddition forms a pyrazoline intermediate, which undergoes elimination of morpholine (driven by acid or heat) to aromatize the pyrazole ring.

Reagents:

- Chlorohydrazone (from Protocol A) (1.0 eq)[2]

- Morpholine Enamine Intermediate* (1.0 eq)[2]
 - (3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one)[1][2]
- Triethylamine (TEA) (2.0 eq) or K_2CO_3 [2]
- Solvent: Toluene or Ethyl Acetate (EtOAc)[1][2]
- Catalyst: Trifluoroacetic acid (TFA) or HCl (for elimination phase)[2]

Step-by-Step Methodology:

- Coupling:
 - Suspend the Morpholine Enamine (44.0 g, 100 mmol) and Chlorohydrazone (25.6 g, 100 mmol) in Toluene (500 mL).
 - Add Triethylamine (28 mL, 200 mmol) dropwise. Exotherm Alert: Mild exotherm expected.
 - Heat the reaction mixture to Reflux (110°C) with a Dean-Stark trap (optional, to remove water if generated, though HCl is the primary byproduct).
 - Hold at reflux for 6–8 hours.[2] Monitor by HPLC for consumption of the hydrazone.
- Elimination/Workup:
 - Note: Often, the morpholine moiety is not fully eliminated under basic reflux. An acid wash is required.[2]
 - Cool to room temperature.[2] Add 4N HCl (100 mL) or dilute TFA. Stir vigorously for 2 hours. This hydrolyzes the morpholine adduct and ensures full aromatization to the pyrazole.
 - Separate the phases. Wash the organic (Toluene) layer with water (2 x 200 mL) and Brine (200 mL).
- Crystallization:

- Concentrate the Toluene layer under vacuum to approx. 150 mL volume.
- Add Ethanol or Isopropanol (300 mL) and heat to dissolution.
- Cool slowly to 0–5°C to induce crystallization.
- Filter the off-white to pale yellow solid.^[2]
- Yield & Purity:
 - Expected Yield: 75–82%.^[2]
 - Purity: >98.5% (HPLC).^{[1][3][7]}

Critical Process Parameter (CPP): The stoichiometry of the base (TEA) is critical to neutralize the HCl generated during the initial alkylation step. Insufficient base leads to stalled conversion.^[2]

Part 4: Quality Control & Impurity Profile

The synthesis of this intermediate carries specific impurity risks that must be monitored before proceeding to the final amidation step (conversion to Apixaban).^[8]

Impurity Type	Origin	Control Strategy
Regioisomer	Incorrect orientation during [3+2] cycloaddition.[2]	Steric bulk of the morpholine enamine usually directs regioselectivity. Controlled by maintaining low temperature during initial addition.
N-Nitroso Species	Residual NaNO ₂ from Protocol A reacting with secondary amines (morpholine).[2]	Critical: Ensure rigorous water washing of the Chlorohydrazone cake. Use nitrite scavengers (e.g., ascorbic acid) if necessary.
Unreacted Hydrazone	Incomplete reaction or decomposition.[2]	Monitor via HPLC.[2][7] Ensure slight excess of Enamine if Hydrazone is difficult to remove.
Hydrolyzed Ester	Acid hydrolysis of the ethyl ester during workup.	Maintain pH > 2 during the acid wash step; minimize contact time with strong acids.

Part 5: Analytical Reference Data

HPLC Method Conditions (Standard):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm.
- Mobile Phase A: 0.1% H₃PO₄ in Water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 280 nm.[2]
- Retention Time: Apixaban Ethyl Ester typically elutes at ~14-16 min; Regioisomer elutes earlier.[2]

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